4-Acetyl Rhein

Overview

Description

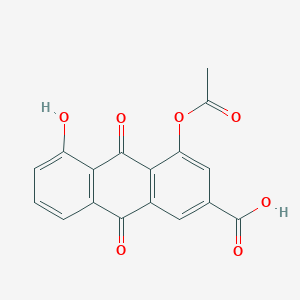

4-Acetyl Rhein is a chemical compound with the molecular formula C17H10O7 and a molecular weight of 326.26 g/mol . It is not classified as a hazardous compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that acetyl groups are often introduced to molecules via Friedel-Crafts acylation, a type of electrophilic aromatic substitution . More research is needed to provide a detailed synthesis analysis for this compound.

Molecular Structure Analysis

The this compound molecule contains a total of 36 bonds. There are 26 non-H bonds, 16 multiple bonds, 3 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .

Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, it’s known that acetyl groups can participate in various chemical reactions. For instance, in the presence of a suitable catalyst, acetyl groups can undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 326.26 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved documents .

Scientific Research Applications

Apoptosis Induction in Cancer Cells

4-Acetyl Rhein, a derivative of Rhein, shows potential in inducing apoptosis in cancer cells. A study demonstrated that Rhein induces apoptosis in human leukemia cells, characterized by caspase activation and DNA fragmentation. This process involves a mitochondrial death pathway that is reactive oxygen species-independent (Lin, Fujii, & Hou, 2003).

Synthesis and Chemical Characterization

Novel methods for synthesizing Rhein, the active metabolite of Diacetyl Rhein, have been developed. These methods are crucial for advancing the understanding and application of Rhein in various scientific fields (Gallagher, Hicks, Lightfoot, & Owton, 1994).

Modulation of Immune Response

Research has shown that Rhein modulates superoxide anion production from human neutrophils, suggesting its potential role in modifying immune responses, particularly in conditions like rheumatism (Mian et al., 1987).

Pharmacological Activities

Rhein exhibits a range of pharmacological effects, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. This diversity of effects opens up various avenues for scientific research and potential therapeutic applications (Zhou et al., 2015).

Inhibition of Cell Transformation and Protein Activation

Studies have found that Rhein inhibits cell transformation and activator protein-1 activation in a dose-dependent manner. This suggests its potential use in cancer prevention and therapy (Lin, Li, Fujii, & Hou, 2003).

Quantitative Analysis in Biological Systems

The development of methods for the quantitative determination of Rhein in human plasma aids in understanding its pharmacokinetics and potential therapeutic applications. Such methodologies are vital for drug development and clinical research (Jiang et al., 2012).

Antioxidant and Anti-inflammatory Effects

Rhein's antioxidant and anti-inflammatory properties have been highlighted in studies, showing its protective effect against liver fibrosis and other inflammatory diseases (Guo et al., 2002).

Solubility and Thermodynamics in Various Solvents

The solubility of Rhein in different solvents and its thermodynamics have been studied, providing crucial information for its extraction and industrial production (Cheng, Wang, Zhang, & Wang, 2015).

Therapeutic Potential in Diabetic Nephropathy

Rhein has shown efficacy in ameliorating diabetic renal pathological changes and attenuating hyperlipidemia, suggesting its potential use in treating diabetic nephropathy (Gao et al., 2010).

Protease Inhibition

Rhein and its derivatives have demonstrated the capacity to inhibit certain proteases, which could have implications in various therapeutic applications, especially in conditions involving protease activity (Raimondi et al., 1982).

Safety and Hazards

Mechanism of Action

Target of Action

4-Acetyl Rhein, a derivative of Rhein, primarily targets multiple pathways that are initiated by the membrane receptor . It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to the activation of MAPK and PI3K-AKT parallel signaling pathways . In the downstream of VEGF signaling pathway, Rhein inhibits Hsp90α activity to induce the degradation of its client protein COX-2 and to promote the production of PGI2 which can inhibit the release of inflammatory mediators .

Biochemical Pathways

The biochemical pathways affected by this compound are closely interconnected. The pathways related to the targets of Rhein are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Pharmacokinetics

It is known that the absorption of rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Biochemical Analysis

Biochemical Properties

4-Acetyl Rhein interacts with multiple enzymes, proteins, and other biomolecules. It is involved in multiple pathways initiated by the membrane receptor . The MAPK and PI3K-AKT parallel signaling pathways are activated, affecting several downstream pathways and eventually regulating the cell cycle and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The therapeutic effect of this compound is the synergistic and comprehensive result of the involvement of multiple pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a multitarget molecule, with its therapeutic effect resulting from the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Metabolic Pathways

This compound is involved in metabolic pathways related to acetyl-CoA . It interacts with enzymes or cofactors in these pathways and may have effects on metabolic flux or metabolite levels .

properties

IUPAC Name |

4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIXMWPJYKVOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437665 | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875535-36-7 | |

| Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl Rhein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

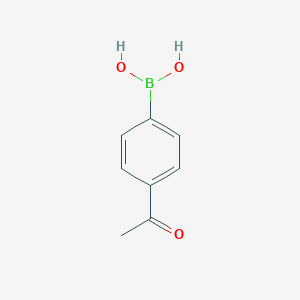

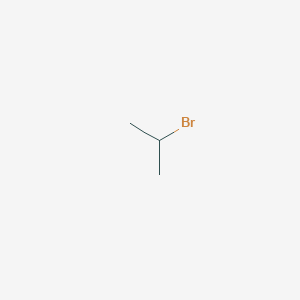

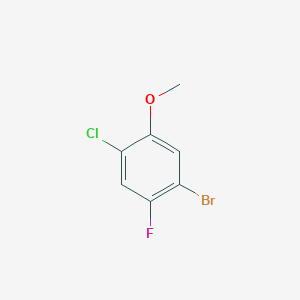

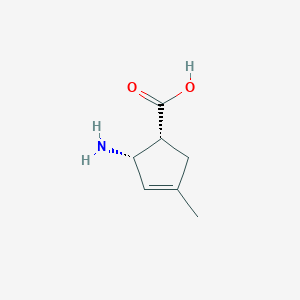

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)

![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)

![N-[6-(Chloroacetyl)-1,3-benzodioxol-5-yl]acetamide](/img/structure/B125225.png)

![(2S,3R,4S,5S,6R)-2-[4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B125230.png)